3-(4-chlorophenyl)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one
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Overview
Description
3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a chlorophenyl group and a methoxy-substituted phenyl group attached to a chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2-methylphenol.
Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and 2-methylphenol in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromenone core.
Methoxylation: The final step involves the methoxylation of the chromenone core using a suitable methoxylating agent, such as dimethyl sulfate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted chromenone derivatives.
Scientific Research Applications
3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)ACRYLONITRILE HYDRATE
- N-(3-CHLOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
Uniqueness
3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methoxyphenyl groups enhances its reactivity and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C23H17ClO3 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17ClO3/c1-15-4-2-3-5-17(15)13-26-19-10-11-20-22(12-19)27-14-21(23(20)25)16-6-8-18(24)9-7-16/h2-12,14H,13H2,1H3 |
InChI Key |
CZFHNJXYMQSDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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